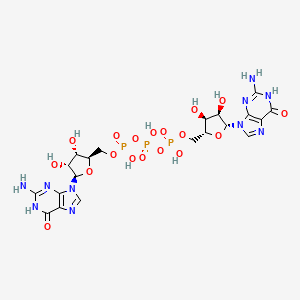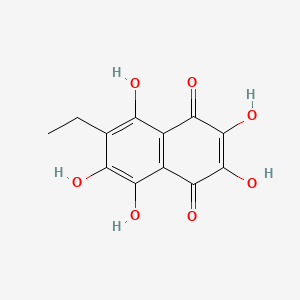
BTC,tetrapotassiumsalt
Overview
Description
Mechanism of Action
Target of Action
BTC, Tetrapotassium Salt is primarily a calcium indicator . It has a low affinity for calcium, with a dissociation constant (Kd) approximately between 7-26 µM . This makes it suitable for detecting elevated calcium levels associated with the activation of smooth muscle, neurons, and intracellular calcium stores .
Mode of Action
BTC, Tetrapotassium Salt interacts with its targets by binding to calcium ions . Upon binding to calcium, it exhibits a shift in the excitation maximum from about 480 nm to 400 nm . This enables ratiometric calcium measurements, which are useful for quantifying calcium levels .
Biochemical Pathways
The primary biochemical pathway affected by BTC, Tetrapotassium Salt is the calcium signaling pathway . By binding to calcium ions, it can detect changes in calcium levels, which are crucial for various cellular processes such as muscle contraction, neuronal signaling, and the release of certain hormones .
Pharmacokinetics
It is known that the compound should be stored in solutions frozen (≤–20°c) and protected from light . When stored properly, these solutions are stable for at least six months .
Result of Action
The molecular and cellular effects of BTC, Tetrapotassium Salt’s action primarily involve changes in the detection of calcium levels. It is capable of distinguishing calcium levels in the micromolar range produced by neurotoxic glutamate receptor activation from submicromolar levels associated with non-lethal excitotoxicity .
Action Environment
The action, efficacy, and stability of BTC, Tetrapotassium Salt can be influenced by environmental factors such as temperature and light exposure . For instance, it should be stored at temperatures below -20°C and protected from light to maintain its stability . Furthermore, its binding affinity to calcium can depend on factors such as pH, temperature, and ionic strength .
Biochemical Analysis
Biochemical Properties
BTC, tetrapotassium salt, plays a crucial role in biochemical reactions by acting as a fluorescent calcium indicator. It interacts with calcium ions (Ca²⁺) and zinc ions (Zn²⁺), exhibiting a fluorescence excitation shift upon binding. The compound has a relatively low calcium-binding affinity (Kd = 7 μM), making it suitable for detecting elevated calcium levels in smooth muscle activation, neuronal activity, and intracellular calcium stores . BTC, tetrapotassium salt, can distinguish between micromolar calcium levels produced by neurotoxic glutamate receptor activation and submicromolar levels associated with non-lethal excitotoxicity .
Cellular Effects
BTC, tetrapotassium salt, influences various cellular processes by monitoring calcium levels. It is used to track calcium transients in smooth muscle cells, neurons, and other cell types. The compound affects cell signaling pathways by providing real-time measurements of calcium fluctuations, which are critical for processes such as muscle contraction, neurotransmitter release, and gene expression . BTC, tetrapotassium salt, also impacts cellular metabolism by detecting changes in intracellular calcium concentrations that regulate metabolic pathways .
Molecular Mechanism
The molecular mechanism of BTC, tetrapotassium salt, involves its binding interactions with calcium and zinc ions. Upon binding to these ions, the compound undergoes a fluorescence excitation shift, allowing for the detection of ion concentrations. BTC, tetrapotassium salt, does not significantly inhibit or activate enzymes but serves as a valuable tool for monitoring ion levels in various biochemical and cellular contexts .
Temporal Effects in Laboratory Settings
In laboratory settings, BTC, tetrapotassium salt, exhibits stable fluorescence properties when stored properly. The compound is stable for at least six months when stored at ≤–20°C, desiccated, and protected from light . Over time, the fluorescence properties of BTC, tetrapotassium salt, remain consistent, making it a reliable indicator for long-term studies of calcium and zinc levels in cells .
Dosage Effects in Animal Models
The effects of BTC, tetrapotassium salt, vary with different dosages in animal models. At appropriate concentrations, the compound effectively monitors calcium levels without causing toxicity. At high doses, BTC, tetrapotassium salt, may exhibit adverse effects, including potential interference with cellular functions and ion homeostasis . It is essential to optimize the dosage to achieve accurate measurements while minimizing any potential toxic effects.
Metabolic Pathways
BTC, tetrapotassium salt, is involved in metabolic pathways related to calcium and zinc ion regulation. It interacts with enzymes and cofactors that modulate ion concentrations, influencing metabolic flux and metabolite levels. The compound’s ability to detect changes in calcium and zinc levels makes it a valuable tool for studying metabolic processes in various cellular contexts .
Transport and Distribution
Within cells and tissues, BTC, tetrapotassium salt, is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, allowing for precise measurements of ion concentrations in different regions of the cell .
Subcellular Localization
BTC, tetrapotassium salt, exhibits subcellular localization patterns that are influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it performs its function as a calcium and zinc ion indicator. This localization is crucial for accurately monitoring ion levels in distinct cellular regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
BTC (potassium salt) is synthesized through a multi-step organic synthesis process. The synthesis involves the reaction of benzothiazole derivatives with glycine and carboxymethyl groups under controlled conditions. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of BTC (potassium salt) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the purification of the compound through crystallization and filtration techniques to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
BTC (potassium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert BTC (potassium salt) into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
BTC (potassium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent calcium indicator to study calcium ion dynamics in chemical reactions.
Biology: Employed in cellular biology to monitor calcium levels in cells and tissues.
Medicine: Utilized in medical research to investigate calcium-related physiological processes and potential therapeutic targets.
Industry: Applied in the development of diagnostic tools and assays for detecting calcium levels in various samples
Comparison with Similar Compounds
Similar Compounds
Fura-2: Another calcium indicator with higher affinity for calcium ions.
Fluo-4: A widely used calcium indicator with different excitation and emission spectra.
Calcium Green-1: A calcium indicator with distinct fluorescence properties
Uniqueness
BTC (potassium salt) is unique due to its low affinity for calcium ions, making it suitable for detecting elevated calcium levels in specific biological contexts. Its excitation and emission spectra also provide distinct advantages for certain experimental setups .
Properties
IUPAC Name |
tetrapotassium;2-[2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis(carboxylatomethyl)amino]-2-oxochromen-6-yl]oxyethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O12S.4K/c1-18-6-7-22(35(14-28(37)38)15-29(39)40)25(10-18)46-8-9-47-26-12-19-11-20(32-34-21-4-2-3-5-27(21)49-32)33(45)48-24(19)13-23(26)36(16-30(41)42)17-31(43)44;;;;/h2-7,10-13H,8-9,14-17H2,1H3,(H,37,38)(H,39,40)(H,41,42)(H,43,44);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHVYTMJZUGPBU-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25K4N3O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Hydroxy-6-(trifluoromethyl)-2-pyrimidinylthio]acetic acid](/img/structure/B1496523.png)

![[1,2,4]Triazolo[4,3-a]quinolin-8-ol,1-ethyl-5-methyl-(9CI)](/img/structure/B1496530.png)





![5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1496539.png)
![5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine](/img/structure/B1496540.png)


![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1496549.png)

